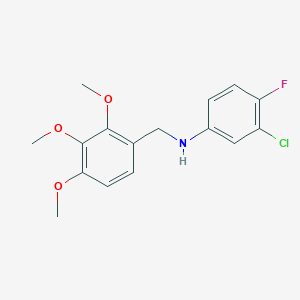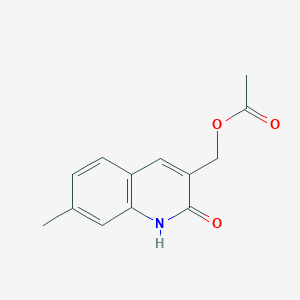![molecular formula C14H15N3S B5880473 N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that has been shown to have promising effects on various biological processes, including cell differentiation, proliferation, and apoptosis. In
科学研究应用
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields of research. One of the major research areas is cancer treatment, where N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been shown to inhibit the growth and proliferation of cancer cells. N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has also been studied for its role in neurodegenerative diseases, such as Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid beta plaques in the brain. Additionally, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been studied for its effects on stem cell differentiation and tissue regeneration.
作用机制
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide exerts its effects by inhibiting the activity of gamma-secretase, an enzyme that is involved in the processing of various transmembrane proteins, including Notch receptors. By inhibiting gamma-secretase, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide prevents the cleavage of Notch receptors, which leads to the downregulation of downstream signaling pathways. This results in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide inhibits cell proliferation and induces apoptosis by downregulating the Notch signaling pathway. In neurodegenerative diseases, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide reduces the accumulation of amyloid beta plaques in the brain, which is a hallmark of Alzheimer's disease. Additionally, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been shown to promote stem cell differentiation and tissue regeneration.
实验室实验的优点和局限性
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has several advantages for lab experiments, including its well-established synthesis method, its specificity for gamma-secretase inhibition, and its potential therapeutic applications in various fields of research. However, there are also limitations to using N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide in lab experiments, including its potential toxicity and off-target effects, as well as the need for further research to determine optimal dosage and administration methods.
未来方向
There are several future directions for research on N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide. One area of research is the development of more specific and potent gamma-secretase inhibitors that can be used in clinical settings. Another area of research is the optimization of dosage and administration methods for N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide in various therapeutic applications. Additionally, further research is needed to explore the potential off-target effects and toxicity of N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide, as well as its effects on other signaling pathways and biological processes. Overall, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has significant potential as a therapeutic agent in various fields of research, and further research is needed to fully understand its mechanisms of action and potential applications.
合成方法
The synthesis of N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide involves the reaction of 4-dimethylaminobenzaldehyde with 2-pyridinecarbothioamide in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis method of N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been well-established and is commonly used in scientific research.
属性
IUPAC Name |
N-[4-(dimethylamino)phenyl]pyridine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-17(2)12-8-6-11(7-9-12)16-14(18)13-5-3-4-10-15-13/h3-10H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJITVXQTCIXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)
![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)

![[bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)

![2-[(2-mesityl-2-oxoethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5880450.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5880468.png)
![N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)
